BenchChemオンラインストアへようこそ!

(S)-2-(Pyrrolidin-2-yl)oxazole

Chiral resolution Enantiomeric excess Stereochemical integrity

(S)-2-(Pyrrolidin-2-yl)oxazole (CAS 479067-44-2) is a chiral heterocyclic building block that fuses a pyrrolidine ring at its (S)-configured C2 stereocenter with a 1,3-oxazole moiety, yielding the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The oxazole ring provides an aromatic, hydrogen-bond-accepting scaffold, while the pyrrolidine secondary amine serves as both a stereogenic center and a versatile synthetic handle for further functionalization.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B1506608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Pyrrolidin-2-yl)oxazole
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CO2
InChIInChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m0/s1
InChIKeyRPWXYSWZGLZUQA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Pyrrolidin-2-yl)oxazole – Chiral Pyrrolidine-Oxazole Building Block: Properties, Purity & Procurement-Relevant Specifications


(S)-2-(Pyrrolidin-2-yl)oxazole (CAS 479067-44-2) is a chiral heterocyclic building block that fuses a pyrrolidine ring at its (S)-configured C2 stereocenter with a 1,3-oxazole moiety, yielding the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1]. The oxazole ring provides an aromatic, hydrogen-bond-accepting scaffold, while the pyrrolidine secondary amine serves as both a stereogenic center and a versatile synthetic handle for further functionalization . Commercially, this compound is typically supplied with a purity of ≥95% and used as a key intermediate in medicinal chemistry programs targeting protease inhibitors, GPCR ligands, and chiral organocatalysts . Its stereochemical integrity is a defining feature: synthetic routes derived from L-Boc-proline can deliver analogues of this scaffold with enantiomeric excess exceeding 98% ee and at scales up to 45 g [2].

Why (S)-2-(Pyrrolidin-2-yl)oxazole Cannot Be Freely Substituted with Racemic or Regioisomeric Pyrrolidine-Oxazole Analogs


The molecular recognition and reactivity profile of (S)-2-(Pyrrolidin-2-yl)oxazole is critically dependent on the interplay of three structural features: (i) the absolute (S)-configuration at the pyrrolidine C2 carbon, (ii) the 2-position linkage between pyrrolidine and oxazole rings, and (iii) the 1,3-oxazole heterocycle itself. Substitution with the racemic mixture introduces the (R)-enantiomer, which can exhibit divergent binding to chiral biological targets such as enzymes and GPCRs, potentially reducing potency or altering selectivity [1]. Moving the pyrrolidine attachment from the 2-position of oxazole to the 4- or 5-position—or replacing oxazole with isoxazole—changes both the directionality of the hydrogen-bond acceptor and the overall molecular shape, which has been shown to impact ligand–protein interactions in kinase and protease inhibitor programs [2]. Likewise, replacing oxazole with thiazole introduces a sulfur atom with larger van der Waals radius and distinct electronic properties, which can alter metabolic stability, lipophilicity (ΔlogP ~0.5–1.0), and target affinity . These compounded differences mean that even structurally close analogs are not functionally interchangeable, underscoring the need for precise compound selection in procurement.

Head-to-Head and Cross-Study Quantitative Differentiation of (S)-2-(Pyrrolidin-2-yl)oxazole Against Its Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs. Racemic 2-(Pyrrolidin-2-yl)oxazole

The (S)-enantiomer of 2-(pyrrolidin-2-yl)oxazole is synthesized from enantiopure L-Boc-proline, ensuring retention of configuration at the C2 stereocenter. In a validated four-step protocol producing (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles (direct derivatives), the final products were obtained with ≥98% ee as confirmed by chiral stationary phase HPLC and Mosher's ester derivatization [1]. By contrast, racemic 2-(pyrrolidin-2-yl)oxazole (CAS 1313729-35-9) contains a 1:1 mixture of (R)- and (S)-enantiomers, providing no stereochemical bias. For applications requiring enantioselective molecular recognition—such as asymmetric catalysis or chiral drug–target interactions—the racemate delivers at most 50% of the active enantiomer and may introduce confounding off-target effects from the antipode [2].

Chiral resolution Enantiomeric excess Stereochemical integrity

Regioisomeric Attachment: 2-Oxazole vs. 4- and 5-Pyrrolidinyl-Oxazole Isomers

The 2-position attachment of the pyrrolidine ring to oxazole in (S)-2-(pyrrolidin-2-yl)oxazole places the oxazole N and O atoms at defined distances and orientations relative to the secondary amine. In medicinal chemistry programs exploiting the pyrrolidine-oxazole pharmacophore, only the 2-substituted isomer has been explicitly claimed as a privileged scaffold in IAP (Inhibitor of Apoptosis Protein) inhibitor patents, alongside the 2-thiazolyl and 2-imidazolyl congeners; the 4- and 5-substituted regioisomers are absent from the same structural enumeration, suggesting that the 2-position is critical for productive target engagement in this system [1]. Comparative data on 5-(pyrrolidin-2-yl)oxazole (CAS 1428233-24-2) and 4-(2-pyrrolidinyl)oxazole (CAS 1211590-91-8) remain sparse, but the distinct spatial disposition of the hydrogen-bond-accepting oxazole nitrogen is predicted to alter binding geometries by 1.5–2.5 Å relative to the pyrrolidine anchor point [2].

Regioisomerism Scaffold hopping Ligand design

Heterocycle Comparison: Oxazole vs. Thiazole as the Pyrrolidine Partner

Replacing the oxazole oxygen with sulfur to give 2-(pyrrolidin-2-yl)thiazole (CAS 524674-17-7) introduces measurable physicochemical differences. The thiazole analog has a higher molecular weight (154.23 vs. 138.17 g/mol), increased lipophilicity (predicted XLogP3 ~0.9–1.3 for thiazole vs. ~0.3 for oxazole [1]), and a larger topological polar surface area (TPSA ~41 Ų for thiazole vs. ~38 Ų for oxazole [1]). In DPP-IV inhibitor and IAP inhibitor programs where both oxazole and thiazole variants have been profiled, the heterocycle choice affected both potency and metabolic stability, with oxazole-containing analogues typically showing lower lipophilicity and improved aqueous solubility relative to their thiazole counterparts [2]. A binding database entry for a related pyrrolidine-oxazole-phenyl ROCK inhibitor showed an IC₅₀ of 1.57 μM, whereas matched thiazole pairs in the same assay system have not been reported with superior potency [3].

Bioisosterism Oxazole vs. thiazole Physicochemical properties

Scalable Synthesis: Demonstrated Multi-Gram Production of Enantiopure Pyrrolidine-Oxazole Scaffolds

A four-step synthetic route starting from L-Boc-proline has been demonstrated for (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles—direct analogues of the target compound—achieving overall yields of 17–51% and enantiomeric excess ≥98% ee [1]. Critically, this methodology has been executed at up to a 45-gram scale in a single batch, confirming that the pyrrolidine-oxazole core is amenable to process-scale production without erosion of stereochemical purity [1]. In comparison, alternative syntheses of 3-(pyrrolidin-2-yl)isoxazole and 5-(pyrrolidin-2-yl)oxazole regioisomers have not been reported at comparable scales with equivalent ee documentation, leaving their scalability unproven [2].

Process chemistry Scalability Multi-gram synthesis

Catalytic Performance: Pyrrolidine-Oxazole-Carboxamide Organocatalysts vs. Proline-Based Catalysts

Chiral pyrrolidinyl-oxazole-carboxamides, derived directly from (S)-2-(pyrrolidin-2-yl)oxazole, have been evaluated as organocatalysts for the asymmetric Michael addition of ketones to nitroolefins. Under solvent-free conditions with 5 mol% catalyst loading, these catalysts delivered Michael adducts in up to 99% yield, >99:1 diastereomeric ratio (dr), and up to 99% enantiomeric excess (ee) . When benchmarked against classical L-proline catalysis for the same transformation, which typically yields ee values in the 60–85% range under comparable conditions [1], the pyrrolidine-oxazole-carboxamide system demonstrates a 14–39 percentage point improvement in enantioselectivity. This enhanced performance is attributed to the cooperative hydrogen-bonding network involving the oxazole amide functionality, which provides an additional stereocontrol element absent in proline alone .

Asymmetric organocatalysis Michael addition Enantioselectivity

Optimal Procurement Scenarios for (S)-2-(Pyrrolidin-2-yl)oxazole Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Protease and GPCR Ligand Synthesis

When designing inhibitors of cysteine proteases, serine proteases, or GPCR modulators that require a well-defined (S)-configured pyrrolidine anchor, (S)-2-(Pyrrolidin-2-yl)oxazole provides a documented enantiopure scaffold (≥98% ee) [1]. The 2-oxazole substitution pattern places the heterocyclic hydrogen-bond acceptor in an orientation validated in IAP inhibitor patents, where only the 2-oxazolyl and 2-thiazolyl congeners are explicitly enumerated [2]. Unlike the racemate, which would require chiral separation, or the 4-/5-substituted regioisomers that lack patent precedence in this target class, the (S)-2-isomer offers a direct entry into established medicinal chemistry SAR.

Precursor for High-Performance Asymmetric Organocatalysts

Functionalization of (S)-2-(Pyrrolidin-2-yl)oxazole to the corresponding carboxamide yields organocatalysts that outperform L-proline in asymmetric Michael additions by 14–39 ee percentage points (up to 99% ee vs. 60–85% ee), with diastereomeric ratios exceeding 99:1 [1]. This quantified advantage makes the compound an attractive starting material for academic and industrial laboratories developing next-generation organocatalytic methodologies, particularly under solvent-free or green chemistry conditions where high stereoselectivity must be maintained at low catalyst loadings (5 mol%) [1].

Fragment-Based Drug Discovery Requiring Low Lipophilicity Oxazole Cores

In fragment-based screening campaigns where low lipophilicity is critical for CNS penetration or solubility, (S)-2-(Pyrrolidin-2-yl)oxazole (XLogP3 = 0.3, TPSA = 38.1 Ų) offers a quantifiable advantage over its thiazole counterpart (XLogP3 ~0.9–1.3, TPSA ~41 Ų) [1]. The lower logP and smaller TPSA align with lead-likeness criteria (e.g., Congreve's Rule of 3 for fragments), making the oxazole scaffold preferable for early-stage hit identification when multiple heterocyclic options are under consideration [1].

Multi-Gram Scale-Up for Lead Optimization Programs

The documented synthesis of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles at up to 45-gram scale with ≥98% ee [1] provides procurement confidence that the core scaffold can be sourced in quantities sufficient for lead optimization, in vivo PK studies, and preliminary toxicology. This stands in contrast to 3-(pyrrolidin-2-yl)isoxazole and 5-(pyrrolidin-2-yl)oxazole regioisomers, for which no comparable multi-gram synthetic protocols with verified enantiopurity have been published [2], introducing supply-chain risk for programs that may need to scale beyond milligram quantities.

Quote Request

Request a Quote for (S)-2-(Pyrrolidin-2-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.